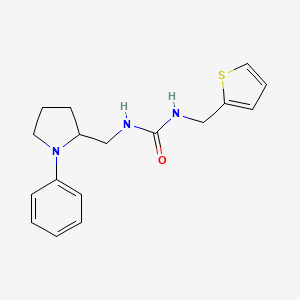

1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[(1-phenylpyrrolidin-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c21-17(19-13-16-9-5-11-22-16)18-12-15-8-4-10-20(15)14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGORVXMUNABHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

-

Formation of the Phenylpyrrolidine Intermediate:

Starting Materials: Phenylacetonitrile and 2-pyrrolidinone.

Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydride (NaH) as a base, in an aprotic solvent like dimethylformamide (DMF).

Procedure: Phenylacetonitrile is deprotonated by NaH, followed by nucleophilic attack on 2-pyrrolidinone, forming the phenylpyrrolidine intermediate.

-

Urea Formation:

Starting Materials: The phenylpyrrolidine intermediate and thiophen-2-ylmethyl isocyanate.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at room temperature.

Procedure: The phenylpyrrolidine intermediate reacts with thiophen-2-ylmethyl isocyanate to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated derivatives of the phenyl and thiophene rings.

Scientific Research Applications

1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrrolidine moiety may interact with hydrophobic pockets of proteins, while the thiophene ring can engage in π-π interactions. The urea group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Pyridine vs. Thiophene: The pyridine-containing urea derivative (7n) exhibits strong kinase inhibition (IC₅₀ = 12 nM), attributed to its electron-rich aromatic system and hydrogen-bonding capacity .

- Rigidity and Conformation : The phenylpyrrolidine group in the target compound introduces steric constraints that could limit binding to flat active sites, whereas the pyridinylmethoxy substituent in allows for greater conformational flexibility, enhancing target selectivity.

Biological Activity

1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 312.43 g/mol. The structure features a pyrrolidine ring substituted with a phenyl group and a thiophene moiety, which may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1798415-02-7 |

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in neuropharmacology and oncology. Its structural similarity to known psychoactive compounds indicates potential effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may possess antidepressant or anxiolytic properties. These effects are likely mediated through interactions with serotonin receptors and norepinephrine transporters, which are critical targets in the treatment of mood disorders.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with various molecular targets, including:

- Receptors : Potential binding to serotonin (5-HT) and dopamine (D2) receptors.

- Enzymes : Inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters.

These interactions may lead to modulation of neuronal excitability and synaptic transmission.

Case Studies and Research Findings

Recent studies have explored the efficacy of related compounds in inhibiting cancer cell growth and enhancing immune responses:

- Inhibition of β-catenin/BCL9 Interaction : A study identified small-molecule inhibitors targeting the β-catenin/BCL9 interaction pathway, showing that derivatives similar to our compound could enhance antigen presentation and activate T cells, demonstrating robust antitumor efficacy in preclinical models .

- Neuropharmacological Activity : Another investigation into structurally similar compounds revealed significant antidepressant-like effects in animal models, suggesting that modifications in the urea structure can enhance bioactivity against depression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-benzylpyrrolidin-2-yl)acetamide | Benzyl group instead of phenyl | Different binding profiles due to alkyl substitution |

| 1-(4-fluorophenyl)pyrrolidine | Fluorinated phenyl group | Increased lipophilicity may alter pharmacokinetics |

| N-(1-cyclohexylpyrrolidin-2-yl)acetamide | Cyclohexane ring instead of phenyl | Potentially different receptor interactions |

This table highlights how variations in substituents can lead to differences in biological activity, emphasizing the importance of structure-function relationships in drug design.

Q & A

Q. How can crystallography resolve challenges in structural elucidation?

- Methodological Answer :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.